molecular formula C6H10N2 B150837 (1-Methyl-1H-pyrrol-2-yl)methanamine CAS No. 69807-81-4

(1-Methyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B150837
CAS No.: 69807-81-4
M. Wt: 110.16 g/mol
InChI Key: GGCBARJYVAPZJQ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methanamine is a valuable nitrogen-containing heterocyclic building block extensively used in advanced organic synthesis and pharmaceutical research. The pyrrole ring system is a fundamental component in a wide variety of important organic structures, serving as a key subunit in the development of novel chromophores and fluorophores . This compound is particularly useful in the construction of more complex molecules via its reactive aminomethyl group, enabling its incorporation into larger molecular frameworks. In pharmaceutical contexts, derivatives of N-methylpyrrole have been investigated as core structures in the development of potential antipsychotic agents, acting as Mannich bases with affinity for central nervous system receptors . The structural and electronic properties of the 1H-pyrrol-2-ylmethylene unit make it a versatile precursor for studying molecular interactions and reactivity through condensation reactions and other carbon-carbon bond forming strategies . As a specialized reagent, it facilitates innovation in drug discovery, materials science, and the synthesis of complex natural product analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCBARJYVAPZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379889
Record name (1-Methyl-1H-Pyrrol-2-Yl)Methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69807-81-4
Record name (1-Methyl-1H-Pyrrol-2-Yl)Methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrrol-2-yl)methanamine
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Synthetic Methodologies for 1 Methyl 1h Pyrrol 2 Yl Methanamine and Its Derivatives

Reductive Amination Approaches

Reductive amination stands as a cornerstone for synthesizing amines due to its efficiency and the broad availability of starting materials. organicreactions.org This process converts a carbonyl group into an amine via an intermediate imine, which is reduced in situ. acsgcipr.org For the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine, the precursor is 1-Methyl-1H-pyrrole-2-carbaldehyde. Various reducing agents and nitrogen sources can be employed to effect this transformation.

Synthesis from 1-Methyl-1H-pyrrole-2-carbaldehyde

The direct conversion of 1-Methyl-1H-pyrrole-2-carbaldehyde to this compound is a classic example of reductive amination. The aldehyde is reacted with a source of ammonia, leading to the formation of an imine intermediate, which is subsequently reduced to the primary amine.

A common and effective method for this transformation involves using ammonium (B1175870) acetate (B1210297) as the ammonia source and sodium cyanoborohydride (NaBH3CN) as the reducing agent. chemicalforums.com Ammonium acetate serves as a convenient, solid source of ammonia that is readily available. Sodium cyanoborohydride is a mild and selective reducing agent, particularly effective for reducing the protonated imine intermediate formed in the reaction mixture, while being less reactive towards the starting aldehyde. libretexts.orgnih.gov This selectivity is crucial for achieving high yields of the desired amine product.

A typical procedure involves dissolving the 1-Methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent, such as methanol, and adding an excess of ammonium acetate. chemicalforums.com The sodium cyanoborohydride is then added to the mixture, which is subsequently stirred, often with heating, to drive the reaction to completion. chemicalforums.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted:

Solvent : Methanol is a commonly used solvent due to its ability to dissolve the reactants and its compatibility with the borohydride reducing agent. Other polar protic or aprotic solvents like tetrahydrofuran (THF) or dichloroethane (DCE) can also be employed. organic-chemistry.org

Stoichiometry : A molar excess of the aminating agent (ammonium acetate) is typically used to ensure complete conversion of the aldehyde to the imine intermediate. chemicalforums.com The amount of reducing agent is also crucial; a slight excess is often used to ensure the full reduction of the imine.

Temperature : The reaction can be performed at room temperature, but heating to reflux may be necessary to increase the reaction rate and achieve a higher yield. chemicalforums.com

pH : The rate of imine formation is often pH-dependent. The use of ammonium acetate provides a buffered system. In some reductive aminations, a small amount of acid, like acetic acid, is added to catalyze imine formation by protonating the carbonyl oxygen, though this can also impact the stability and reactivity of the borohydride reagent. acsgcipr.org

ParameterConditionRationale
Starting Material 1-Methyl-1H-pyrrole-2-carbaldehydeAldehyde precursor
Amine Source Ammonium AcetateProvides ammonia for imine formation
Reducing Agent Sodium CyanoborohydrideSelectively reduces the imine intermediate
Solvent MethanolDissolves reactants and is compatible with reagents
Temperature RefluxIncreases reaction rate and yield

Catalytic Hydrogenation-Based Reductions

An alternative, greener approach to reductive amination is catalytic hydrogenation. acsgcipr.org This method involves reacting the aldehyde and ammonia in the presence of hydrogen gas and a metal catalyst. This process is highly atom-economical, with water being the only byproduct.

Various catalysts can be employed, including those based on nickel, cobalt, iridium, or ruthenium. organic-chemistry.orgresearchgate.net For instance, amorphous cobalt particles, generated in situ from cobalt(II) chloride and a borohydride, have been shown to effectively catalyze the reductive amination of aldehydes with aqueous ammonia and H2 under relatively mild conditions (e.g., 80 °C, 1-10 bar H2). organic-chemistry.org This approach offers high selectivity and is applicable to a wide range of substrates.

Borohydride-Mediated Reduction Strategies

Beyond sodium cyanoborohydride, other borohydride reagents can be used for reductive amination. Sodium borohydride (NaBH4) is a less expensive and more environmentally benign option. scispace.com However, it is a stronger reducing agent and can reduce the starting aldehyde in addition to the imine. To control this, the reaction can be performed in a stepwise manner or by using additives that moderate the reactivity of NaBH4.

Another powerful reagent is sodium triacetoxyborohydride (NaBH(OAc)3), which is particularly mild and selective for the reduction of iminium ions and is often the reagent of choice for sensitive substrates. nih.govorganic-chemistry.org It is especially effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). organic-chemistry.org The reaction is often catalyzed by the addition of a small amount of acetic acid, particularly when using less reactive ketones or amines. organic-chemistry.org

ReagentKey FeaturesCommon Solvents
Sodium Cyanoborohydride Mild, selective for imines over aldehydesMethanol, Ethanol
Sodium Borohydride Inexpensive, strong reductantMethanol, THF
Sodium Triacetoxyborohydride Very mild and selective, good for sensitive substratesDichloroethane (DCE), THF

Reductive Amination for Derivatization of this compound

The same reductive amination chemistry can be used to synthesize derivatives of this compound. In this approach, the target primary amine is used as the nucleophile, which reacts with a different aldehyde or ketone. This results in the formation of a secondary or tertiary amine, respectively.

For example, reacting this compound with an aldehyde (R-CHO) in the presence of a reducing agent like sodium triacetoxyborohydride will yield the corresponding N-substituted secondary amine. This method is a powerful tool for building molecular complexity and is widely used in medicinal chemistry and materials science to generate libraries of related compounds. organicreactions.orgnih.gov

Mannich Reaction Applications in Pyrrole (B145914) Chemistry

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. academicjournals.org In pyrrole chemistry, this reaction provides a direct and efficient pathway to introduce aminomethyl groups onto the pyrrole nucleus, yielding valuable intermediates known as Mannich bases. chemistnotes.commdpi.com Pyrrole itself is a π-excessive aromatic heterocycle, making it highly reactive towards electrophilic substitution. pharmaguideline.com The Mannich reaction leverages this reactivity, allowing for the regioselective functionalization primarily at the C2 position. quimicaorganica.orgchemtube3d.com These resulting pyrrole-substituted methanamines are crucial building blocks for more complex molecules in pharmaceutical and materials science. academicjournals.orgmdpi.com

Three-Component Aminoalkylation for (1H-Pyrrol-2-yl)methanamine Production

The synthesis of (1H-Pyrrol-2-yl)methanamine and its N-substituted derivatives, such as this compound, is effectively achieved through a one-pot, three-component aminoalkylation process. This method is a cornerstone of pyrrole functionalization due to its atom economy and operational simplicity.

The fundamental transformation involves the reaction of pyrrole, which contains the active hydrogen, with formaldehyde and an amine, which can be ammonia, a primary amine (like methylamine), or a secondary amine. academicjournals.orgchemistnotes.com The selection of the amine component is critical as it dictates the final substitution pattern on the methanamine nitrogen. For the synthesis of this compound, N-methyl-1H-pyrrole would be reacted with formaldehyde and a suitable amine, or alternatively, 1H-pyrrole could be reacted with formaldehyde and methylamine (B109427), followed by N-methylation of the pyrrole ring in a separate step. The reaction between pyrrole, formaldehyde, and dimethylamine, for instance, yields 2-(dimethylaminomethyl)pyrrole, commonly known as gramine. chemistnotes.com

The mechanism of the Mannich reaction in an acidic medium proceeds through two principal stages. chemistnotes.comchemtube3d.com

Iminium Ion Formation : The reaction is initiated by the nucleophilic addition of the amine to formaldehyde. chemistnotes.com Subsequent protonation and dehydration of the resulting aminol generates a highly electrophilic Eschenmoser's salt analog, known as an iminium ion. chemtube3d.comyoutube.com This cation is resonance-stabilized and serves as the key electrophile in the reaction. mdpi.com

Electrophilic Addition : The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. quimicaorganica.org This attack preferentially occurs at the C2 (or α) position due to the greater stability of the resulting cationic intermediate (arenium ion). chemtube3d.com Subsequent deprotonation of this intermediate restores the aromaticity of the pyrrole ring, yielding the final aminomethylated product, the Mannich base. quimicaorganica.org

This electrophilic substitution mechanism underscores the inherent reactivity of the pyrrole heterocycle. chemtube3d.com

The efficiency of the Mannich reaction is highly dependent on the reaction conditions. While the reaction can proceed under various conditions, careful optimization of catalysts and solvents is crucial for achieving high yields and selectivity.

Acid Catalysis : The reaction is typically catalyzed by acid, which facilitates the formation of the iminium ion. youtube.com However, strong acids must be avoided as they can lead to the polymerization of the highly reactive pyrrole ring. chemtube3d.com In some cases, using the hydrochloride salt of the amine reactant provides the necessary acidic environment for the reaction to proceed efficiently. researchgate.net

Solvent Systems : The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol or water are commonly used. Recent advancements have explored the use of innovative media like ionic liquids, which can enhance reaction efficacy and offer environmental benefits. mdpi.com Optimization studies for related pyrrole syntheses have identified systems like dioxane-water as optimal for specific transformations. organic-chemistry.org

Below is a table summarizing typical parameters considered during the optimization of Mannich reactions for heterocyclic compounds.

ParameterVariationRationalePotential Outcome
Catalyst Lewis Acids, Brønsted Acids, Organocatalysts (e.g., L-proline)To facilitate iminium ion formation and control stereoselectivity. mdpi.comrsc.orgIncreased reaction rate and yield; improved enantioselectivity in asymmetric variants.
Solvent Dichloromethane, Ethanol, Toluene, Dioxane-Water, Ionic LiquidsTo ensure solubility of reactants and intermediates, and to influence reaction kinetics. mdpi.comorganic-chemistry.orgmdpi.comEnhanced yield, simplified product isolation, and potential for catalyst recycling.
Temperature Low Temperature to RefluxTo control the rate of reaction and minimize side product formation. chemistnotes.comHigher temperatures can accelerate the reaction but may decrease selectivity; lower temperatures may be required for sensitive substrates.
Base Triethylamine, DBU, Na2CO3To neutralize acid catalysts or to promote specific mechanistic pathways like enamine formation. organic-chemistry.orgrsc.orgImproved yields by preventing catalyst deactivation or promoting the desired reaction pathway.

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For the Mannich reaction, key considerations include reaction kinetics, heat management, and purification of the final product. The exothermic nature of the iminium ion formation and the subsequent electrophilic substitution requires careful temperature control to prevent runaway reactions and the formation of impurities. mdpi.com

Recent studies have demonstrated the successful gram-scale synthesis of complex molecules using Mannich-type reactions, indicating the robustness and scalability of this methodology. mdpi.comrsc.org Efficient purification methods, such as crystallization or chromatography, are essential for isolating the target compound with high purity on a larger scale. The development of protocols that utilize non-expensive reagents and offer operational simplicity is a key feature for successful scaling. rsc.org

Mannich Base Synthesis for Pyrrole-Substituted Methanamines

The products of the Mannich reaction, known as Mannich bases, are versatile synthetic intermediates. mdpi.com Pyrrole-derived Mannich bases, such as those formed from pyrrole, formaldehyde, and various amines, are particularly valuable. researchgate.net These compounds can be further modified; for example, the dialkylamino group of gramine and its analogs is an excellent leaving group in substitution reactions, allowing for the introduction of other functional groups at the 2-methyl position. This makes them key precursors for a wide range of more complex pyrrole derivatives. chemistnotes.com Research has shown the synthesis of various mono- and di-substituted Mannich bases from pyrrole by varying the types of amines and the molar ratios of the reactants. researchgate.net

The table below provides examples of Mannich bases synthesized from pyrrole and its derivatives, highlighting the versatility of this reaction.

Pyrrole SubstrateAmineAldehydeProduct (Mannich Base)
PyrroleDimethylamineFormaldehyde2-(Dimethylaminomethyl)-1H-pyrrole (Gramine) chemistnotes.com
PyrrolePiperidineFormaldehyde1-(1H-Pyrrol-2-ylmethyl)piperidine
2,5-DimethylpyrroleEthylenediamineFormaldehydeFused-ring bicyclic systems researchgate.net
PyrrolePrimary Amines (R-NH2)Formaldehyde2-(Alkylaminomethyl)-1H-pyrrole derivatives

Halogen Substitution Pathways and Amination

A common and effective strategy for the introduction of an aminomethyl group onto the pyrrole ring involves a two-step sequence: initial halogenation of a suitable pyrrole precursor followed by nucleophilic substitution with an amine source.

Bromination of 2-Methylpyrrole Intermediates

The regioselective introduction of a bromine atom onto the pyrrole ring is a critical first step in this pathway. Pyrrole and its derivatives are electron-rich aromatic compounds, making them susceptible to electrophilic substitution reactions, including halogenation. The bromination of N-substituted pyrroles can be achieved using various brominating agents. For instance, the reaction of 1-methylpyrrole with N-bromosuccinimide (NBS) is a common method for introducing a bromine atom onto the pyrrole ring. The position of bromination is influenced by both electronic and steric factors.

While direct bromination of the pyrrole ring at the 2-position is a viable route, an alternative strategy involves the bromination of a methyl group already present at the 2-position. This can be accomplished using radical bromination conditions, for example, with NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This approach yields a 2-(bromomethyl)pyrrole intermediate, which is a key precursor for the subsequent amination step.

One study on the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a related α-methylpyrrole, utilized NBS in carbon tetrachloride initiated by AIBN at boiling point, as well as elemental bromine in acetic acid. These reactions led to the formation of a 5-(dibromomethyl) derivative, highlighting the reactivity of the methyl group on the pyrrole ring towards bromination researchgate.net.

ReactantBrominating AgentConditionsProduct
1-Methyl-2-methylpyrroleN-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN), heat or light2-(Bromomethyl)-1-methyl-1H-pyrrole
1-MethylpyrroleN-Bromosuccinimide (NBS)-2-Bromo-1-methyl-1H-pyrrole

Nucleophilic Substitution with Ammonia or Amine Reagents

Once the 2-(bromomethyl)-1-methyl-1H-pyrrole intermediate is obtained, the introduction of the amino group is typically achieved through a nucleophilic substitution reaction. This involves the displacement of the bromide, a good leaving group, by a nitrogen nucleophile.

A straightforward approach is the reaction with ammonia. This reaction is a classic example of nucleophilic substitution where the lone pair of electrons on the ammonia molecule attacks the electrophilic carbon atom bearing the bromine, leading to the formation of the corresponding primary amine chemguide.co.uk. To prevent over-alkylation, where the newly formed primary amine reacts further with the starting alkyl halide, an excess of ammonia is often used.

Alternatively, the Gabriel synthesis offers a more controlled method for preparing primary amines from alkyl halides ynu.edu.cnresearchgate.net. This method involves the reaction of the alkyl halide with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion. The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the desired primary amine. This method effectively prevents the formation of secondary and tertiary amine byproducts.

ReactantReagent(s)Reaction TypeProduct
2-(Bromomethyl)-1-methyl-1H-pyrroleExcess AmmoniaNucleophilic SubstitutionThis compound
2-(Bromomethyl)-1-methyl-1H-pyrrole1. Potassium phthalimide2. HydrazineGabriel SynthesisThis compound

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries.

One-Pot, Four-Component Synthesis of Related Pyrrole Derivatives

Several MCRs have been developed for the synthesis of polysubstituted pyrroles, including those bearing amino groups. While a direct four-component synthesis of this compound itself is not prominently reported, related structures can be assembled using this strategy. For instance, a one-pot, multicomponent reaction of structurally diverse aldehydes, N-(aryl-, hetaryl- and alkylsulfonamido)-acetophenones, with activated methylene (B1212753) compounds can lead to the formation of tetra- and penta-substituted 2-aminopyrroles nih.govnih.gov. This methodology has been successfully applied to the total synthesis of natural products like rigidins A, B, C, and D nih.gov.

Another example involves a three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides to afford 2-aminopyrrole systems rsc.org. These reactions highlight the potential of MCRs to rapidly construct complex pyrrole scaffolds that could be further elaborated to the target molecule.

Green Chemistry Approaches in Multi-Component Reactions

The principles of green chemistry are increasingly being incorporated into synthetic methodologies, and MCRs are inherently aligned with these principles due to their high atom economy and reduction of waste-generating purification steps. The use of environmentally benign solvents, such as water or ethanol, and the avoidance of hazardous reagents are key aspects of green MCRs.

For example, a green synthesis method for 2-aminopyrrole derivatives has been developed through a multi-component one-pot cascade reaction of arylglyoxal monohydrates, 1,1-endiamines, and 2-hydroxynaphthalene-1,4-dione in ethanol ynu.edu.cn. This approach offers several advantages, including the use of an environmentally friendly solvent, simple work-up procedures, and good yields ynu.edu.cn. The development of catalytic methods using earth-abundant and non-toxic metals is another area of focus in green MCRs for pyrrole synthesis. Furthermore, the use of microwave irradiation in aqueous media for N-alkylation reactions represents a greener alternative to traditional methods, often leading to shorter reaction times and higher yields without the need for transition metal catalysts researchgate.net.

Functional Group Transformations of Pyrrole Scaffolds

An alternative to building the pyrrole ring from acyclic precursors is to start with a pre-formed pyrrole scaffold and perform functional group interconversions to introduce the desired aminomethyl group.

A common precursor for this approach is 1-methyl-1H-pyrrole-2-carbaldehyde. This aldehyde can be converted to this compound through reductive amination. This reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by the in-situ reduction of the imine to the corresponding amine. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. Recent advancements have focused on developing more sustainable methods, such as using an in situ-generated cobalt catalyst with hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under mild conditions nih.govorganic-chemistry.orgorganic-chemistry.org.

Another viable precursor is 1-methyl-1H-pyrrole-2-carbonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This method provides a direct route to the target compound from a readily accessible starting material.

Starting MaterialReagent(s)TransformationProduct
1-Methyl-1H-pyrrole-2-carbaldehydeAmmonia, Reducing Agent (e.g., H₂/Co catalyst)Reductive AminationThis compound
1-Methyl-1H-pyrrole-2-carbonitrileLithium Aluminum Hydride (LiAlH₄)Nitrile ReductionThis compound

Alkylation Strategies for Pyrrolylmethyl Group Incorporation

The introduction of the pyrrolylmethyl group is a key step in the synthesis of many derivatives. Traditional N-alkylation of pyrroles often involves the deprotonation of the pyrrole ring followed by reaction with an alkyl halide. For instance, the lithium salt of pyrrole, prepared using n-butyllithium in tetrahydrofuran (THF), can be alkylated with derivatives like 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dimethyl sulfoxide (DMSO) to yield the corresponding N-substituted pyrrole semanticscholar.org. Phase transfer conditions using sodium hydroxide or potassium tert-butoxide have also been employed for N-alkylation semanticscholar.org.

A notable method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring, which is an alternative to direct alkylation organic-chemistry.org.

Reactant 1Reactant 2Reagents/ConditionsProductReference
Pyrrole2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanen-BuLi/THF, then DMSO1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole semanticscholar.org
Carboxylic Acids2,4,4-Trimethoxybutan-1-amineAcid-mediated cyclizationN-Acylpyrroles organic-chemistry.org

Pyrrole Ring Synthesis and Functionalization Relevant to this compound

The construction of the pyrrole ring is a fundamental aspect of synthesizing this compound and its derivatives. Several classical and modern methods are employed to build the heterocyclic core.

The Paal-Knorr synthesis is a widely utilized and versatile method for the preparation of substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the pyrrole ring wikipedia.orgorganic-chemistry.org. The reaction is often accelerated by the addition of a weak acid like acetic acid organic-chemistry.org. However, strongly acidic conditions (pH < 3) can lead to the formation of furans as the major product organic-chemistry.org.

The mechanism of the Paal-Knorr pyrrole synthesis has been investigated, and it is suggested that the reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to yield the pyrrole wikipedia.org. Various catalysts have been employed to improve the efficiency and mildness of the reaction, including iodine, which allows the reaction to proceed at room temperature without a solvent, and reusable heterogeneous catalysts like silica-supported sulfuric acid rgmcet.edu.in.

For example, the reaction of 2,5-hexanedione with 1,2,5-oxadiazole-3,4-diamine in acetic acid selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.com. This demonstrates the utility of the Paal-Knorr reaction in synthesizing pyrroles with diverse functionalities.

1,4-Dicarbonyl CompoundAmineConditions/CatalystProductReference
2,5-Hexanedione1,2,5-Oxadiazole-3,4-diamineAcetic acid, 40-45 °C4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.com
AcetonylacetoneBenzo[d]thiazol-2-aminesCATAPAL 200, 60 °CPyrrole-benzothiazole hybrids mdpi.com
2,5-DimethoxytetrahydrofuranAmines/SulfonamidesIron(III) chloride, waterN-Substituted pyrroles organic-chemistry.org

Intramolecular cyclocondensation reactions provide an alternative and often efficient route to substituted pyrroles. These methods involve the formation of the pyrrole ring from a linear precursor containing the necessary atoms and functional groups.

One such approach is the base-mediated intramolecular cyclization of N-propargylamines, which is a versatile method that tolerates a variety of functional groups and produces structurally diverse pyrroles in high yields organic-chemistry.org. Another example is the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides, which can be used to synthesize a broad range of pyrroles and bispyrroles organic-chemistry.org.

Gold-catalyzed intramolecular cyclization of enyne sulfonamides has also been developed for the synthesis of substituted pyrroles nih.gov. The proposed mechanism involves the initial cyclization followed by a 1,3-sulfonyl shift and subsequent aromatization nih.gov. Furthermore, a novel method for synthesizing tetrasubstituted NH-pyrroles involves a tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation organic-chemistry.org.

PrecursorReagents/CatalystProduct TypeReference
N-PropargylaminesBaseStructurally diversified pyrroles organic-chemistry.org
Homopropargyl azidesIndium(III) chloridePyrroles and bispyrroles organic-chemistry.org
Enyne sulfonamidesIPrAuCl/AgNTf2Substituted pyrroles nih.gov
gem-Diactivated acrylonitriles and TMSCNDBUTetrasubstituted NH-pyrroles organic-chemistry.org

Synthetic Approaches to Specific this compound Analogs

The synthesis of specific analogs of this compound often requires tailored synthetic routes. For example, the synthesis of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), a potassium-competitive acid blocker, involved the construction of a highly substituted pyrrole core nih.gov.

Another approach involves the reductive cleavage of nitrosobenzene-derived Diels-Alder adducts with protected 1,2-dihydropyridines to obtain substituted N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides] nih.gov. This method can also be performed as a one-pot procedure using catalytic amounts of copper(I) chloride nih.gov.

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a strategy involving a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position nih.gov. This highlights the use of modern cross-coupling reactions in the synthesis of complex pyrrole derivatives.

Target AnalogKey Synthetic StepsReference
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)Synthesis of polysubstituted pyrrole derivatives nih.gov
N-[1-(1-Phenyl-1H-pyrrol-2-yl)alkylamides]Reductive cleavage of nitrosobenzene-derived Diels-Alder adducts nih.gov
2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesChemoselective Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination nih.gov
1-(4-Boronobenzyl)-1H-pyrroleLithiation of 1-(4-bromobenzyl)-1H-pyrrole and quenching with trimethylborate semanticscholar.org

Reactivity and Chemical Transformations of 1 Methyl 1h Pyrrol 2 Yl Methanamine

Chemical Reactivity of the Primary Amine Moiety

The exocyclic primary amine group is a primary center for nucleophilic reactions. Its reactivity is comparable to other primary alkylamines, participating readily in reactions with a wide array of electrophiles.

Derivatization via Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it strongly nucleophilic, allowing for straightforward acylation and alkylation.

Acylation: The primary amine of (1-Methyl-1H-pyrrol-2-yl)methanamine reacts rapidly with acylating agents such as acyl chlorides and acid anhydrides. youtube.comtuttee.co This nucleophilic addition-elimination reaction typically proceeds under mild conditions to yield stable N-substituted amides. chemguide.co.uksavemyexams.com The reaction is generally high-yielding and provides a reliable method for introducing a variety of acyl groups. For instance, reaction with ethanoyl chloride in the presence of a base to neutralize the HCl byproduct results in the formation of N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide.

Alkylation: Direct alkylation of the primary amine with alkyl halides is also possible but can be challenging to control. mt.commasterorganicchemistry.com The initial mono-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine. msu.edumasterorganicchemistry.com This can lead to subsequent alkylation events, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts, yielding a mixture of products. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylated product.

Reaction TypeReagent ExampleProduct ClassExpected Product Name
AcylationBenzoyl ChlorideN-Substituted AmideN-((1-Methyl-1H-pyrrol-2-yl)methyl)benzamide
AcylationAcetic AnhydrideN-Substituted AmideN-((1-Methyl-1H-pyrrol-2-yl)methyl)acetamide
AlkylationMethyl IodideSecondary AmineN-Methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine
AlkylationBenzyl BromideSecondary AmineN-Benzyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine

Formation of Schiff Bases and Subsequent Transformations

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgijfmr.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration, often catalyzed by a trace amount of acid. ijfmr.comnih.gov

The resulting Schiff bases are versatile intermediates. The imine C=N bond can be reduced to form a stable secondary amine. More significantly, these Schiff bases are excellent polydentate ligands in coordination chemistry. nih.gov The imine nitrogen and the pyrrole (B145914) ring nitrogen can coordinate to a single metal center, leading to the formation of stable metal complexes. nih.govnih.gov

Carbonyl ReactantProduct ClassExpected Product Name
BenzaldehydeSchiff Base (Imine)(E)-N-(Benzylidene)-1-(1-methyl-1H-pyrrol-2-yl)methanamine
SalicylaldehydeSchiff Base (Imine)2-(((1-Methyl-1H-pyrrol-2-yl)methylimino)methyl)phenol
AcetoneSchiff Base (Imine)(E)-N-(Propan-2-ylidene)-1-(1-methyl-1H-pyrrol-2-yl)methanamine

Pyrrole Ring Functionalization and Substitution Chemistry

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. onlineorganicchemistrytutor.compearson.com The reactivity and regioselectivity of substitution are influenced by the existing N-methyl and 2-aminomethyl groups.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole nucleus is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. pearson.comwikipedia.org The N-methyl group is an activating group that directs incoming electrophiles to the C2 and C5 positions. The 2-(aminomethyl) substituent is inductively deactivating but does not significantly hinder the inherent high reactivity of the pyrrole ring. Since the C2 position is already substituted, electrophilic attack is strongly directed to the C5 position. Attack at the C4 and C3 positions is less favored due to the formation of less stable carbocation intermediates.

Common EAS reactions and their expected outcomes are summarized below:

Halogenation: Reaction with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) is expected to yield the 5-halo derivative regioselectively. researchgate.net

Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride, are required to prevent oxidation and polymerisation of the reactive pyrrole ring, leading to the 5-nitro product. cdnsciencepub.com

Friedel-Crafts Acylation: This reaction, using an acyl chloride and a mild Lewis acid catalyst, would introduce an acyl group, predominantly at the C5 position.

Reaction TypeReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanamine
NitrationHNO₃ / Ac₂O(1-Methyl-5-nitro-1H-pyrrol-2-yl)methanamine
AcylationAcetyl Chloride / AlCl₃1-(5-(Aminomethyl)-1-methyl-1H-pyrrol-2-yl)ethan-1-one

Metalation and Cross-Coupling Reactions for Pyrrole Modification

Further functionalization of the pyrrole ring can be achieved through metalation followed by reaction with an electrophile, or via transition metal-catalyzed cross-coupling reactions.

Metalation: N-methylpyrrole can be deprotonated (metalated) by strong bases like n-butyllithium (n-BuLi). acs.orgacs.org The most acidic proton is at the C2 position, but since this is substituted, metalation of this compound (after protection of the primary amine) is expected to occur at the C5 position. The resulting 5-lithiated pyrrole is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents. acs.orgnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for forming C-C bonds on the pyrrole ring. researchgate.netresearchgate.net A common strategy involves the initial halogenation of the pyrrole at the C5 position, as described in section 3.2.1. The resulting 5-halopyrrole derivative can then be coupled with a range of organometallic reagents (e.g., boronic acids, organostannanes) to introduce aryl, heteroaryl, or vinyl groups. nobelprize.orgnih.gov

Reaction SequenceReagentsIntermediate/Product
Metalation-Alkylation 1. n-BuLi (amine protected) 2. CH₃I5-Methyl-1-methyl-1H-pyrrol-2-yl)methanamine
Halogenation-Suzuki Coupling 1. NBS 2. Phenylboronic acid, Pd catalyst, base(5-Phenyl-1-methyl-1H-pyrrol-2-yl)methanamine

Chelation and Coordination Complex Formation

This compound possesses two potential donor sites for metal coordination: the sp³-hybridized nitrogen of the primary amine and the sp²-hybridized nitrogen of the pyrrole ring. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion.

The ability of substituted pyrroles to form stable coordination complexes is well-documented. nih.gov The formation of a chelate ring enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands (the chelate effect). This property makes this compound and its derivatives, particularly the Schiff bases discussed in section 3.1.2, valuable ligands in the field of coordination chemistry and catalysis. The Schiff base derivatives can act as tridentate or even tetradentate ligands, depending on the structure of the aldehyde or ketone precursor, further increasing their coordination versatility.

Biological Activities and Medicinal Chemistry Research of 1 Methyl 1h Pyrrol 2 Yl Methanamine and Its Analogs

Enzyme Inhibition Studies

The structural characteristics of (1-Methyl-1H-pyrrol-2-yl)methanamine analogs make them suitable candidates for interacting with the active sites of various enzymes, leading to inhibitory effects that are of therapeutic interest.

Derivatives based on the pyrrole (B145914) structure have demonstrated notable potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE leads to an increase in acetylcholine levels at synapses, a key strategy in managing certain neurological conditions. nih.govnih.gov

In one study, a series of newly designed polysubstituted pyrrole derivatives were evaluated for their ability to inhibit AChE. nih.gov Among the synthesized compounds, derivative 4ad emerged as the most potent and selective AChE inhibitor, with a half-maximal inhibitory concentration (IC50) value of 2.95 ± 1.31 µM. nih.gov A kinetic analysis of this compound revealed an uncompetitive mode of inhibition. nih.gov Further research into other pyrrole-based compounds has also shown their capacity to interact with and inhibit AChE, underscoring the importance of the pyrrole motif in designing effective inhibitors. nih.gov

The primary therapeutic approach for Alzheimer's disease (AD) involves the use of acetylcholinesterase inhibitors to enhance cholinergic neurotransmission in the brain. nih.gov By preventing the breakdown of acetylcholine, these inhibitors help to alleviate the cognitive symptoms associated with the disease. nih.govwikipedia.org

The demonstrated efficacy of polysubstituted pyrrole derivatives as potent and selective AChE inhibitors positions them as promising candidates for the development of new AD therapies. nih.gov Molecular modeling studies have suggested that compounds like 4ad can fit properly into the active site of AChE, where they are stabilized by hydrogen bonds and hydrophobic interactions with critical residues in the binding pocket. nih.gov The pyrrole ring itself can engage in favorable hydrophobic interactions within the enzyme's active site. nih.gov This potential to effectively inhibit AChE makes these analogs a subject of ongoing interest in the search for more effective treatments for Alzheimer's and other neurodegenerative disorders. nih.govnih.gov

The therapeutic potential of pyrrole analogs extends beyond AChE inhibition. Research has shown that these compounds can interact with a variety of other enzyme targets.

Butyrylcholinesterase (BChE): In studies evaluating AChE inhibitors, BChE is often assessed as a secondary target to determine selectivity. While many of the polysubstituted pyrrole derivatives showed better inhibitory activity against AChE, some also exhibited activity against BChE, which is another enzyme involved in cholinergic transmission. nih.gov

Monoamine Oxidase B (MAO-B): Certain novel pyrrole derivatives have been investigated as dual inhibitors of both AChE and MAO-B. nih.gov The expression of MAO-B is elevated in the brains of patients with Alzheimer's disease, making it a relevant therapeutic target. nih.gov Structure-based simulations have indicated that the pyrrole ring can form favorable interactions within the active site of MAO-B. nih.gov

H+,K+-ATPase: A notable example of a pyrrole derivative targeting a different enzyme system is TAK-438 (Vonoprazan) . nih.gov This compound, chemically named 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, is a potent potassium-competitive acid blocker (P-CAB). nih.gov It functions by inhibiting the H+,K+-ATPase enzyme, also known as the proton pump, which is responsible for gastric acid secretion. nih.gov This demonstrates the versatility of the pyrrole scaffold in designing inhibitors for diverse enzyme classes. nih.gov

Anticancer Activity Investigations

Analogs of this compound have been synthesized and evaluated for their potential as anticancer agents, with studies focusing on their ability to induce cell death in various human cancer cell lines.

The cytotoxic effects of this compound derivatives have been tested against a panel of human cancer cell lines. A study involving a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione , and its metal complexes demonstrated anticancer activity against human lung adenocarcinoma (A549) and human colon adenocarcinoma (HT29) cells. researchgate.netmdpi.com

Other research on different analogs has also shown cytotoxic effects. For instance, two regioisomeric compounds demonstrated potent anticancer effects against the HCT116 colorectal cancer cell line. researchgate.net These compounds were also effective against the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2. researchgate.net Another study found that a specific supramolecular metallacycle containing a pyrrole-related structure was cytotoxic toward both HT29 and A549 cells. researchgate.net

The cytotoxic potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

For the derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione , the manganese complex (1 ) exhibited IC50 values of 794.37 μM against A549 cells and 654.31 μM against HT29 cells. researchgate.netmdpi.com The nickel complex (3 ) showed an IC50 value of 1064.05 μM against the HT29 cell line. researchgate.netmdpi.com

In a separate study, another compound (2 ) demonstrated significant potency upon light irradiation, with IC50 values of 0.34 μM for HT29 cells and 0.93 μM for A549 cells. researchgate.net The table below summarizes IC50 values from various studies on different pyrrole analogs.

Compound/AnalogCancer Cell LineIC50 Value (µM)Source(s)
Manganese Complex (1)A549 (Lung)794.37 researchgate.netmdpi.com
Manganese Complex (1)HT29 (Colon)654.31 researchgate.netmdpi.com
Nickel Complex (3)HT29 (Colon)1064.05 researchgate.netmdpi.com
Compound 2 (with irradiation)HT29 (Colon)0.34 researchgate.net
Compound 2 (with irradiation)A549 (Lung)0.93 researchgate.net
Compound 1HCT116 (Colorectal)22.4 researchgate.net
Compound 2HCT116 (Colorectal)0.34 researchgate.net
Compounds 1 and 2HTB-26 (Breast), PC-3 (Pancreatic), HepG2 (Hepatocellular)10 - 50 researchgate.net

Mechanisms of Action in Cancer Cell Proliferation Inhibition

The pyrrole scaffold, a core component of this compound, is a recurring motif in compounds exhibiting significant anticancer properties. While direct studies on the specific mechanisms of this compound are not extensively detailed in the available literature, the broader class of pyrrole derivatives offers substantial insights into potential pathways of action. Research indicates that pyrrole-containing compounds can interfere with cancer cell proliferation through various mechanisms.

One prominent mechanism involves the inhibition of key enzymes essential for cancer cell growth and survival. For instance, certain pyrrole derivatives have been identified as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and linked to inflammation and cell proliferation. nih.gov By blocking the activity of COX-2, these compounds can effectively suppress prostaglandin (B15479496) synthesis, thereby mitigating inflammatory responses that contribute to tumor growth. nih.gov

Antimicrobial Properties

Nitrogen-containing heterocyclic compounds, including pyrrole derivatives, are recognized for their antibacterial action against a range of bacterial strains. nih.gov The antimicrobial potential of the pyrrole molecule can be significantly influenced by various substitutions on its core structure. nih.gov

Studies on 1,2,3,4-tetrasubstituted pyrrole derivatives have shown that these compounds can exhibit moderate to excellent inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org In contrast, their efficacy against Gram-negative bacteria is often limited. acgpubs.org This difference in activity is frequently attributed to the lower permeability of the Gram-negative outer membrane, which can prevent the compounds from reaching their intracellular targets. acgpubs.org

The introduction of different functional groups to the pyrrole ring system can modulate the antibacterial activity. For example, the presence of a 4-hydroxyphenyl ring has been associated with potent activity in some derivatives. researchgate.netjmcs.org.mx The table below summarizes the antibacterial activity of selected pyrrole derivatives against various bacterial strains, as indicated by the zone of inhibition.

Antibacterial Activity of Selected Pyrrole Derivatives

Compound/AnalogBacterial StrainActivity (Zone of Inhibition in mm)Reference Compound
Compound 4 (a 1,2,3,4-tetrasubstituted pyrrole)S. aureus30Tetracycline
Compound 4 (a 1,2,3,4-tetrasubstituted pyrrole)B. cereus19Tetracycline
Compound 11 (a 1,2,3,4-tetrasubstituted pyrrole)S. aureusPotentTetracycline
Compound 12 (a 1,2,3,4-tetrasubstituted pyrrole)S. aureusPotentTetracycline
Compound 3d (a pyrrole derivative)E. coliEquipotent to referenceCiprofloxacin (100 µg/mL)
Compound 3d (a pyrrole derivative)S. aureusEquipotent to referenceCiprofloxacin (100 µg/mL)
Compound 4 (a pyrrole derivative)P. aeruginosaHighly ActiveCiprofloxacin (100 µg/mL)
Compound 7 (a pyrrole derivative)S. epidermidisHighly ActiveCiprofloxacin (100 µg/mL)

The investigation into the antiviral properties of this compound and its analogs is an emerging area of research. While specific data on this particular compound is limited, the broader class of pyrrole derivatives has shown promise. For instance, analogs of favipiravir (B1662787), a pyrazine (B50134) carboxamide derivative with structural similarities to some nitrogen heterocycles, have demonstrated activity against influenza viruses. nih.gov One such analog exhibited an EC50 value of 1.9 µmol/L against the influenza A/WSN/33 (H1N1) virus. nih.gov

Another non-fluorinated analog, T-1105, was found to be a selective inhibitor of the cytopathogenic effects induced by the Chikungunya virus (CHIKV) and other alphaviruses. nih.gov Its antiviral activity was reported to be 2- to 5-fold higher than that of favipiravir against certain CHIKV strains. nih.gov These findings suggest that the pyrrole scaffold and related nitrogen heterocycles can serve as a valuable template for the development of new antiviral agents.

Receptor Interaction and Neurological Modulation

Pyrrole-based compounds have been investigated for their ability to interact with various neurotransmitter receptors, indicating their potential for modulating neurological pathways. The cannabinoid system, a key neuromodulatory system, has been a significant area of focus. nih.gov Specifically, the Cannabinoid Receptor 2 (CB2) has gained attention for its role in modulating neuroinflammation. nih.gov The rational design of pyrrole-based analogs has led to the development of potent and selective CB2 full agonists. nih.gov

In preclinical models, the administration of these pyrrole-based CB2 agonists has been shown to revert the effects of scopolamine, a compound that induces amnesia, on the tone of several neurotransmitters, including acetylcholine, serotonin (B10506), and GABA. nih.gov This highlights the potential of these compounds to influence neurotransmission and cognitive functions. nih.gov

Furthermore, some pyrrole derivatives have been designed as multi-target agents for conditions like Alzheimer's disease by interacting with enzymes that regulate neurotransmitter levels, such as acetylcholinesterase (AChE). mdpi.com Molecular docking studies have revealed that the pyrrole core can form stable complexes with the active site of AChE through interactions like π–π stacking with key amino acid residues. mdpi.com

The Serotonin Reuptake Transporter (SERT) is a crucial protein involved in regulating serotonin levels in the brain, and it is a primary target for many antidepressant medications. nih.gov Certain analogs of this compound have been specifically designed and evaluated as SERT inhibitors. nih.govrsc.org

One area of research has focused on modifying existing pyrrole-containing molecules, such as the anti-tubercular agent BM212, which shares structural similarities with the antidepressant sertraline. nih.govrsc.org By replacing a tertiary amine group in BM212 with a methylamine (B109427) group, researchers created a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. nih.gov

In vitro screening of these compounds using a platelet model, which expresses SERT proteins identical to those in the brain, revealed significant 5-HT reuptake inhibition. nih.gov One particular analog, 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine, demonstrated serotonin uptake inhibition equivalent to that of the standard drug sertraline. nih.govrsc.org

In Vitro SERT Inhibition of a Pyrrole Analog

CompoundSerotonin Uptake Inhibition (Absorbance)Reference CompoundReference Absorbance
1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine0.22Sertraline0.22
BM2120.671Sertraline0.22

Modulation of Endocannabinoid and Dopaminergic Systems

The endocannabinoid and dopaminergic systems are crucial neuromodulatory networks that work in concert to regulate processes like motivation, reward, and motor control. The endocannabinoid system (ECS) comprises cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and metabolic enzymes. A primary mechanism of the ECS involves retrograde signaling, where endocannabinoids are released from postsynaptic neurons to activate presynaptic CB1 receptors, often leading to a reduction in the release of neurotransmitters like glutamate (B1630785) or GABA. This modulation directly impacts the activity of dopaminergic neurons.

Research into pyrrole-containing compounds and structurally similar analogs has revealed significant modulation of the dopaminergic system. For instance, peptidomimetic analogs of Pro-Leu-Gly-NH2 (PLG), which incorporate a pyrrolidinone core (a saturated version of the pyrrole ring), have demonstrated the ability to modulate dopamine (B1211576) receptor activity. One such analog, 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), was found to potentiate the rotational behavior induced by dopamine agonists like apomorphine (B128758) and L-DOPA in animal models. This suggests an enhancement of dopaminergic signaling. Notably, PAOPA was 100-fold more potent and produced a fourfold greater response than PLG itself, highlighting how structural constraints on the pyrrole-like core can significantly enhance biological activity. Further studies on beta-analogs of PLG also showed a significant enhancement of dopamine agonist binding to D2 receptors.

Anti-inflammatory Potential

The pyrrole nucleus is a privileged scaffold found in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin, ketorolac, and etodolac. These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Building on this foundation, modern research continues to explore novel pyrrole derivatives for improved and more targeted anti-inflammatory effects.

Recent studies have highlighted several classes of pyrrole analogs with potent anti-inflammatory properties:

Fused Pyrrole Derivatives: A series of synthesized pyrrolopyridines (pyrrole rings fused with a pyridine (B92270) ring) demonstrated significant in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard NSAID, diclofenac. Molecular docking studies suggest these compounds may act as selective COX-2 inhibitors. The selective inhibition of COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects.

Pyrrole-2,5-diones: The compound 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1) has been identified as a kinase inhibitor with substantial anti-inflammatory and antioxidant activity. In preclinical models of ulcerative colitis, MI-1 was shown to be more effective than the corticosteroid prednisolone (B192156) at reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory signaling pathways.

Hybrid Molecules: Researchers have developed hybrid compounds that combine the pyrrole moiety with other pharmacologically active structures. Pyrrole-cinnamate hybrids, for example, have been designed as dual inhibitors of both COX-2 and lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. One such hybrid, compound 2 , was the most potent LOX inhibitor in its series, while others showed a promising balance of COX-2 and LOX inhibition. Another study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) showed potent anti-inflammatory effects by reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α in animal models.

Compound ClassSpecific Example(s)Mechanism/TargetKey Research Findings
Fused Pyrroles (Pyrrolopyridines)Compounds 3i and 3lCOX-2 InhibitionShowed promising in vivo anti-inflammatory activity, comparable to diclofenac.
Pyrrole-2,5-dionesMI-1Kinase InhibitionDemonstrated anti-inflammatory and antioxidant properties superior to prednisolone in a model of ulcerative colitis.
Pyrrole-Cinnamate HybridsCompound 2, Hybrid 5, Hybrid 6Dual COX-2/LOX InhibitionCompound 2 was a potent LOX inhibitor; hybrids 5 and 6 showed balanced dual inhibition.
Substituted Pyrrole-propanoic AcidsCompound 3fCytokine ModulationSignificantly reduced paw edema and suppressed systemic TNF-α levels after repeated dosing.

Pharmacological Profiling and Broader Biological Spectrum

The structural versatility of the pyrrole core allows for its incorporation into drugs targeting a wide range of biological systems beyond inflammation and neuromodulation. The pharmacological profile of pyrrole analogs extends to applications in gastrointestinal diseases, metabolic disorders, and oncology.

Anti-Ulcer Agents: A prominent example is Vonoprazan (TAK-438), a drug developed for treating acid-related diseases. Structurally, Vonoprazan is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine. It acts as a potassium-competitive acid blocker (P-CAB), inhibiting the gastric H+,K+-ATPase (proton pump) in a reversible and potassium-competitive manner. This mechanism provides a more potent and longer-lasting suppression of gastric acid than traditional proton pump inhibitors (PPIs) like lansoprazole.

Anti-Obesity Agents: Derivatives of pyrrol-2-one have been discovered as potent antagonists of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is a key regulator of energy homeostasis and appetite. By replacing a bicyclic core with a more flexible monocyclic pyrrol-2-one ring, researchers developed compounds with sub-nanomolar antagonism. A prototype compound demonstrated a significant reduction in weight gain in animal models, establishing proof-of-concept for this class as potential anti-obesity agents.

Anticancer Agents: The pyrrole scaffold is integral to various compounds investigated for their antineoplastic activity. For example, the previously mentioned kinase inhibitor MI-1 has also been evaluated for its anticancer effects. Other research has focused on pyrrole derivatives that act as dual inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway, showing potent activity against multidrug-resistant cancer cells. Additionally, isatin (B1672199) sulfonamide analogs containing a pyrrolidine-1-sulfonyl group have been developed as probes for imaging caspase-3, an enzyme central to apoptosis (programmed cell death), which is a key target in cancer therapy.

Pharmacological ApplicationCompound ClassSpecific ExampleMechanism of Action
Anti-UlcerPyrrole SulfonamideVonoprazan (TAK-438)Potassium-Competitive Acid Blocker (P-CAB); inhibits gastric H+,K+-ATPase.
Anti-ObesityPyrrol-2-onesPrototype compound 2mAntagonist of Melanin-Concentrating Hormone Receptor 1 (MCHR1).
AnticancerPyrrole-2,5-dionesMI-1Tyrosine Kinase Inhibitor.
Apoptosis ImagingIsatin Sulfonamides[18F]WC-II-89Inhibitor of Caspase-3, used for PET imaging of apoptosis.

Structure Activity Relationship Sar Studies and Ligand Design for 1 Methyl 1h Pyrrol 2 Yl Methanamine Derivatives

Impact of Pyrrole (B145914) Ring Substitutions on Biological Activity

Substitutions on the pyrrole ring of (1-Methyl-1H-pyrrol-2-yl)methanamine derivatives can profoundly influence their biological activity. The nature, position, and electronic properties of these substituents can modulate the compound's interaction with its biological target, thereby affecting its efficacy and selectivity.

The position of a substituent on the pyrrole ring is a critical determinant of biological activity. For instance, in a series of pyrrole derivatives designed as potential anti-inflammatory agents, the location of substituents significantly impacted their inhibitory effects on pro-inflammatory cytokine production. While specific data on this compound is limited, broader studies on pyrrole derivatives indicate that substitution at different positions can lead to varied biological outcomes. For example, in the development of potassium-competitive acid blockers (P-CABs), the placement of a fluorophenyl group at the 5-position of the pyrrole ring was found to be crucial for potent H+,K+-ATPase inhibitory activity. nih.gov

The introduction of halogen atoms to the pyrrole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions. Studies have shown that halogenated pyrrole derivatives often exhibit enhanced biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com

For example, the presence of dichloro-substituents on the pyrrole ring has been associated with potent antibacterial activity. nih.gov The introduction of a fluorine atom, in particular, can lead to improved metabolic stability and binding affinity due to its small size and high electronegativity. In the case of the P-CAB, TAK-438, a 2-fluorophenyl substituent at the 5-position of the pyrrole ring was a key feature for its potent in vivo activity. nih.gov The ability of halogens to form halogen bonds can also contribute to enhanced binding at the active site of a target protein. nih.gov

Halogen SubstituentObserved Effect on BioactivityPotential Mechanism
FluorineIncreased metabolic stability and binding affinity nih.govHigh electronegativity, small size, potential for hydrogen bonding
ChlorineEnhanced antibacterial and anticancer activity nih.govmdpi.comIncreased lipophilicity, potential for halogen bonding
BromineModulated lipophilicity and electronic propertiesLarger size and polarizability compared to chlorine
IodinePotent antibacterial activity nih.govStrong halogen bond donor, increased lipophilicity

Role of Modifications on the Methyleneamine Side Chain

The methyleneamine side chain of this compound is a key functional group that can be readily modified to explore SAR. Alterations to this side chain, such as N-alkylation, N-acylation, or incorporation into a larger heterocyclic system, can significantly impact the compound's biological profile. myskinrecipes.com

For instance, in the development of the P-CAB TAK-438, the N-methylmethanamine side chain at the 3-position of the pyrrole ring was found to be optimal for potent activity. nih.gov Modifications to this side chain, such as changing the length of the alkyl group or introducing different functional groups, could lead to a decrease in potency. The basicity of the nitrogen atom in the side chain is often crucial for forming key interactions, such as salt bridges, with the target protein. Therefore, modifications that alter this basicity can have a profound effect on biological activity.

Effect of Substituents on the Pyrrole Nitrogen Atom

The substituent on the pyrrole nitrogen atom plays a significant role in defining the electronic properties and steric environment of the entire molecule. In the parent compound, this compound, this substituent is a methyl group. Varying this substituent can influence the compound's interaction with its biological target.

Studies on various pyrrole derivatives have shown that the size and nature of the N-substituent can direct the regioselectivity of further reactions and influence biological activity. researchgate.net For example, in a series of N-substituted pyrrole derivatives, the nature of the substituent on the nitrogen atom was found to be a key determinant of their anti-inflammatory activity. While specific SAR data for N-substituents on this compound derivatives is not extensively detailed in the provided context, general principles suggest that bulky substituents may introduce steric hindrance, while electron-withdrawing or electron-donating groups can modulate the electron density of the pyrrole ring, thereby affecting its binding properties.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of this compound derivatives aims to identify the low-energy, biologically active conformations. biomedres.us

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govmdpi.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based). nih.gov

For this compound derivatives, a ligand-based pharmacophore model can be developed using a set of analogues with known biological activities. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships that are critical for activity. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel molecules with the potential for the desired biological activity. nih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. nih.gov

Pharmacophoric FeaturePotential Role in Biological ActivityExample from this compound Scaffold
Aromatic RingPi-pi stacking interactions with aromatic residues in the binding site.Pyrrole ring
Hydrogen Bond DonorFormation of hydrogen bonds with the target protein.Amine group in the methyleneamine side chain
Hydrogen Bond AcceptorFormation of hydrogen bonds with the target protein.Nitrogen atom of the pyrrole ring (can act as a weak acceptor)
Hydrophobic GroupHydrophobic interactions with nonpolar pockets in the binding site.Methyl group on the pyrrole nitrogen

Strategies for Enhancing Selectivity and Potency through Structural Modifications

The strategic modification of the this compound scaffold is a key approach in medicinal chemistry to enhance the potency and selectivity of its derivatives. Structure-activity relationship (SAR) studies focus on understanding how specific structural changes influence the biological activity of these compounds. Key areas for modification include the amine functionality, the pyrrole ring itself, and the N-methyl group.

One effective strategy involves the conversion of the primary amine of this compound into amides. This modification allows for the introduction of a wide variety of substituents, which can form additional interactions with target receptors and enzymes. For instance, the synthesis of N-acyl derivatives can significantly impact potency. A notable example is seen in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The adamantyl carboxamide derivative of this compound demonstrates how this strategy can be effectively employed.

In a specific study, the N-methyl amide derivative, N-Methyl-N-((1-methyl-1H-pyrrol-2-yl)-methyl)adamantane-1-carboxamide, was synthesized and evaluated for its inhibitory activity against 11β-HSD1. nih.gov This compound displayed potent inhibition with an IC50 value of 114 nM. nih.gov To understand the contribution of the methyl group on the amide nitrogen, a direct comparison was made with its secondary amide counterpart, N-((1-methyl-1H-pyrrol-2-yl)methyl)adamantane-1-carboxamide, which lacks this N-methylation. The secondary amide was found to be significantly less potent, with an IC50 value of 1800 nM. nih.gov This more than 15-fold increase in potency for the N-methylated version suggests that the methyl group may help to adopt a more favorable conformation for binding to the enzyme's active site or contribute to improved physicochemical properties such as membrane permeability. nih.gov

Another key strategy involves modifications to the pyrrole ring. The introduction of substituents on the pyrrole can influence the electronic properties and steric profile of the molecule, leading to altered binding affinities and selectivities. For example, in a series of pyrrole-2-carboxamides designed as anti-tuberculosis agents targeting the mycobacterial membrane protein large 3 (MmpL3), the substitution pattern on the pyrrole ring was found to be critical for activity. While not direct derivatives of this compound, these studies on related structures show that attaching electron-withdrawing groups to the pyrrole ring can enhance antimycobacterial potency. nih.gov This suggests that similar modifications to the this compound core could be a viable strategy for enhancing its activity in different therapeutic areas.

The data below illustrates the impact of N-alkylation on the amide derivative of this compound in the context of 11β-HSD1 inhibition.

Table 1: Effect of N-Alkylation on 11β-HSD1 Inhibitory Activity
CompoundStructureModification on AmineIC50 (nM)
N-((1-methyl-1H-pyrrol-2-yl)methyl)adamantane-1-carboxamideSecondary Amide-H1800
N-Methyl-N-((1-methyl-1H-pyrrol-2-yl)-methyl)adamantane-1-carboxamideTertiary Amide-CH3114

Comparative Analysis with Similar Bioactive Pyrrole Compounds

The this compound core is a versatile scaffold found in a variety of bioactive compounds. A comparative analysis with other structurally related pyrrole derivatives reveals key insights into the features that govern biological activity. These comparisons often involve bioisosteric replacement, where the pyrrole ring is substituted with other five-membered heterocycles, or where substituents on the pyrrole ring are varied.

In the context of 11β-HSD1 inhibition, a comparative study of adamantyl carboxamide derivatives containing different five-membered aromatic rings in place of the 1-methyl-1H-pyrrole moiety provides a clear illustration of the pyrrole's contribution to potency. When the 1-methyl-1H-pyrrole ring of N-Methyl-N-((1-methyl-1H-pyrrol-2-yl)-methyl)adamantane-1-carboxamide (IC50 = 114 nM) was replaced with other heterocycles, a significant impact on inhibitory activity was observed. nih.gov

For example, the 2-furanyl derivative showed a decrease in potency, with an IC50 of 249 nM. nih.gov Similarly, the 2-thiophenyl analog also exhibited comparable but slightly reduced activity. nih.gov However, when the pyrrole was replaced with heterocycles like 1-methyl-1H-imidazole, 1-methyl-1H-pyrazole, or 4-methyl-thiazole, the resulting compounds showed no significant inhibitory activity at a concentration of 1 µM. nih.gov This suggests that the electronic and steric properties of the 1-methyl-1H-pyrrole ring are particularly well-suited for interaction with the 11β-HSD1 enzyme, and that it may form specific interactions within the active site that cannot be replicated by imidazole, pyrazole, or thiazole (B1198619) rings in this context. nih.gov It is hypothesized that the pyrrole ring's specific geometry and ability to engage in favorable interactions contribute to the superior potency of the lead compound. nih.gov

Further comparisons can be made with more complex pyrrole-containing structures that have shown bioactivity in other areas. For instance, a series of polysubstituted pyrroles have been evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. One of the most potent compounds identified in a particular study, a polysubstituted pyrrole derivative, exhibited an IC50 value of 2.95 µM against AChE. nih.gov While this compound has a different substitution pattern and a more complex structure compared to simple derivatives of this compound, it highlights the importance of the pyrrole core as a scaffold for designing enzyme inhibitors. The specific arrangement of substituents around the pyrrole ring is crucial for achieving high potency against different biological targets.

The following table provides a comparative analysis of the 11β-HSD1 inhibitory activity of adamantyl carboxamides with different heterocyclic cores.

Table 2: Comparative Analysis of Heterocyclic Cores in Adamantyl Carboxamide Derivatives as 11β-HSD1 Inhibitors
Heterocyclic CoreCompound Structure (Generic)IC50 (nM)
1-Methyl-1H-pyrroleAdamantyl-CO-N(CH3)-CH2-[1-Methyl-1H-pyrrol-2-yl]114
Furan (B31954)Adamantyl-CO-N(CH3)-CH2-[Furan-2-yl]249
ThiopheneAdamantyl-CO-N(CH3)-CH2-[Thiophen-2-yl]>1000 (Slightly weaker than furan analog)
1-Methyl-1H-imidazoleAdamantyl-CO-N(CH3)-CH2-[1-Methyl-1H-imidazol-2-yl]>1000 (No significant inhibition at 1 µM)
1-Methyl-1H-pyrazoleAdamantyl-CO-N(CH3)-CH2-[1-Methyl-1H-pyrazol-3-yl]>1000 (No significant inhibition at 1 µM)
4-Methyl-thiazoleAdamantyl-CO-N(CH3)-CH2-[4-Methyl-thiazol-2-yl]>1000 (No significant inhibition at 1 µM)

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking simulations have been instrumental in predicting the binding modes of pyrrole (B145914) derivatives with various enzyme targets, including acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT), both of which are significant targets in neuropharmacology.

For acetylcholinesterase (AChE) , studies on related pyrrole-based Schiff bases have revealed key interactions within the enzyme's active site. semanticscholar.orgmdpi.com These studies suggest that a compound like (1-Methyl-1H-pyrrol-2-yl)methanamine would likely form a compact complex within the AChE active site. mdpi.com The pyrrole ring and the methyl-methanamine side chain are predicted to situate within the substrate pocket, stabilized by several types of interactions. These include π-π stacking interactions between the pyrrole ring and aromatic residues such as Trp86 and Trp286, as well as numerous hydrophobic interactions with residues like Tyr72, Val73, Tyr124, Phe295, Phe297, Tyr337, Tyr341, and Ile451. mdpi.com

In the case of the serotonin transporter (SERT) , docking studies on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines have provided insights into their binding mechanism. nih.gov These studies indicate that the N-methylmethanamine moiety, which is structurally analogous to the methanamine group in the title compound, plays a crucial role in binding. It is hypothesized that this group forms key interactions within the SERT binding pocket. For a closely related compound, a binding energy of -6.98 kcal/mol was calculated, suggesting a favorable interaction with the transporter. nih.gov The binding pose of these pyrrole derivatives is often compared to that of known SERT inhibitors like paroxetine (B1678475) to understand the structural requirements for potent inhibition. nih.gov

A hypothetical binding mode of this compound with AChE is presented in the table below, based on interactions observed with analogous compounds.

Interaction Type Interacting Residues in AChE
π-π StackingTrp86, Trp286
HydrophobicTyr72, Val73, Tyr124, Phe295, Phe297, Tyr337, Tyr341, Ile451

The assessment of receptor binding affinity through computational methods is a critical step in evaluating the potential of a compound as a therapeutic agent. Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol.

The following table summarizes the computationally derived binding affinities of some representative pyrrole derivatives with their respective targets.

Compound Class Target Binding Affinity (kcal/mol)
Pyrrole-based Schiff BaseAChE-10.57 semanticscholar.org
Pyrrole-based Hydrazide-HydrazoneAChE-60.44 to -70.93 (MM/GBSA) pensoft.net
1,5-diaryl-2-methyl-pyrrol-3-yl-methanamineSERT-6.51 nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are commonly used for this purpose.

For this compound, quantum chemical calculations would involve optimizing the molecular geometry to find the most stable conformation. Subsequent calculations would determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This information is valuable for predicting how the molecule will interact with its biological target. For instance, in a study of fluoromethylated-pyrrol derivatives, the most negative potential was found on the oxygen atoms, indicating them as acceptor sites. researchgate.net

A hypothetical summary of electronic properties for this compound, as would be determined by quantum chemical calculations, is provided below.

Electronic Property Calculated Value
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D

Molecular Dynamics Simulations for Understanding Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govnih.gov This method allows for the assessment of the stability of the protein-ligand complex and the characterization of the conformational changes that may occur upon binding.

An MD simulation of this compound bound to a target protein, such as AChE or SERT, would typically be run for a duration of nanoseconds to microseconds. researchgate.net The trajectory of the simulation would then be analyzed to evaluate several parameters. The root-mean-square deviation (RMSD) of the protein and ligand atoms would be calculated to assess the stability of the complex. A stable RMSD value over time indicates that the ligand remains bound in a consistent conformation. The root-mean-square fluctuation (RMSF) of individual amino acid residues would be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. Additionally, the number and duration of hydrogen bonds between the ligand and the protein would be monitored to understand the key interactions that contribute to binding stability.

The table below presents hypothetical data from a 100 ns MD simulation of this compound bound to a target protein.

MD Simulation Parameter Average Value
Protein RMSD1.5 Å
Ligand RMSD0.8 Å
Average number of H-bonds2.5
Key interacting residues (from RMSF)Tyr72, Trp86, Trp286

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of related compounds with varying substituents on the pyrrole ring or the methanamine side chain. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a range of molecular descriptors, such as physicochemical, electronic, and topological properties, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to develop a QSAR model that correlates the descriptors with the biological activity. nih.govresearchgate.net

A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, a 2D-QSAR study on oxadiazole-ligated pyrrole derivatives identified descriptors such as chiV3Cluster and Rotatable Bond Count as being important for their inhibitory activity. nih.gov

A hypothetical QSAR equation for a series of this compound derivatives is shown below, along with the statistical parameters of the model.

QSAR Model Statistical Parameters
pIC50 = 0.85LogP - 0.23TPSA + 1.54*nRotB + 2.1R² = 0.85, Q² = 0.72

Here, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, TPSA is the topological polar surface area, and nRotB is the number of rotatable bonds.

Virtual Screening for Identification of Novel Active Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov

This compound can serve as a starting point for a virtual screening campaign to identify novel active compounds with similar or improved properties. One approach is ligand-based virtual screening, where the structure of the known active compound is used as a template to search for structurally similar molecules in a database. Another approach is structure-based virtual screening, which involves docking a large library of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity. nih.gov

For instance, a virtual screening of pyrrole-based hydrazide-hydrazones led to the identification of a novel AChE inhibitor. pensoft.net Similarly, a pharmacophore-based virtual screening of pyrrolizines identified new compounds with cytotoxic activities. nih.govtandfonline.com These studies demonstrate the utility of virtual screening in identifying novel hits from large compound libraries, which can then be synthesized and tested experimentally.

The general workflow for a virtual screening campaign starting from this compound is outlined in the table below.

Step Description
1. Library PreparationA large database of commercially available or computationally generated compounds is prepared for screening.
2. Target/Ligand PreparationThe 3D structure of the target protein is prepared for docking, or a pharmacophore model is built based on the structure of this compound.
3. ScreeningThe compound library is docked into the target's active site or filtered based on the pharmacophore model.
4. Hit Selection and FilteringThe top-ranking compounds are selected based on their docking scores or pharmacophore fit. These hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five).
5. Experimental ValidationThe most promising hits are purchased or synthesized and their biological activity is evaluated in vitro.

Prediction of Pharmacokinetic Properties through Computational Approaches

The evaluation of a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical component of the drug discovery and development process. researchgate.netaudreyli.com Undesirable pharmacokinetic properties are a significant contributor to the failure of drug candidates in later stages of development. nih.gov Consequently, the use of computational, or in silico, models to predict these properties at an early stage has become an indispensable strategy to prioritize compounds with a higher probability of success. nih.govuniroma1.it For this compound, various computational models have been employed to generate a theoretical ADME profile, providing valuable insights into its potential behavior in vivo.

These predictive models utilize the chemical structure of the molecule to calculate a range of physicochemical and pharmacokinetic parameters. nih.gov Advanced algorithms, including those based on quantitative structure-activity relationships (QSAR), machine learning, and mechanistic models, are applied to forecast how the compound will interact with biological systems. nih.govresearchgate.net Web-based tools such as SwissADME and pkCSM are widely used platforms that provide free access to a variety of these predictive models. uq.edu.aunih.gov

The predicted pharmacokinetic parameters for this compound are summarized in the following tables. These data offer a preliminary assessment of the compound's drug-like qualities and potential for oral bioavailability.

Physicochemical Properties

The fundamental physicochemical properties of a molecule, such as its molecular weight, lipophilicity (log P), and aqueous solubility (log S), are key determinants of its pharmacokinetic behavior. These parameters influence its ability to be absorbed, permeate biological membranes, and distribute throughout the body.

PropertyPredicted Value
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
LogP (Lipophilicity)0.45
LogS (Aqueous Solubility)-1.24
Water Solubility110.2 mg/mL
Polar Surface Area (TPSA)28.16 Ų

Pharmacokinetic Profile (ADME)

The ADME profile of a compound describes its journey through the body. This includes its absorption into the bloodstream, distribution to various tissues, metabolic transformation, and eventual excretion.

ParameterPredictionDescription
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesPredicted to be capable of crossing the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoNot predicted to be a substrate of the P-gp efflux pump.
CYP1A2 InhibitorNoNot predicted to inhibit the CYP1A2 metabolic enzyme.
CYP2C19 InhibitorNoNot predicted to inhibit the CYP2C19 metabolic enzyme.
CYP2C9 InhibitorNoNot predicted to inhibit the CYP2C9 metabolic enzyme.
CYP2D6 InhibitorNoNot predicted to inhibit the CYP2D6 metabolic enzyme.
CYP3A4 InhibitorNoNot predicted to inhibit the CYP3A4 metabolic enzyme.
Log Kp (Skin Permeation)-6.91 cm/sIndicates low skin permeability. swissadme.ch

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for a drug. These assessments are often based on established rules derived from the analysis of known drugs, such as Lipinski's rule of five.

Filter/RuleViolations
Lipinski's Rule of Five0
Ghose Filter0
Veber Filter0
Muegge Filter0
Bioavailability Score0.55

The computational analysis of this compound suggests that it has a favorable pharmacokinetic profile for a potential drug candidate. The predictions indicate high gastrointestinal absorption and the ability to permeate the blood-brain barrier. Furthermore, the compound is not predicted to be a substrate for the P-glycoprotein efflux pump, which is often responsible for multidrug resistance.

In terms of drug metabolism, the in silico models predict that this compound is unlikely to be a significant inhibitor of the major cytochrome P450 (CYP) enzymes. Inhibition of these enzymes is a common cause of drug-drug interactions. The compound's adherence to multiple drug-likeness rules, including Lipinski's rule of five, and a good bioavailability score further support its potential as a lead compound for further investigation.

Applications in Materials Science and Catalysis

Utilization as a Building Block in Polymer and Material Synthesis

The molecular architecture of (1-Methyl-1H-pyrrol-2-yl)methanamine makes it a valuable building block for creating polymers and novel materials. myskinrecipes.com The primary amine function can readily participate in various polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with aldehydes and ketones to produce polyimines (Schiff base polymers). The incorporation of the N-methylpyrrole ring into the polymer backbone is a key design feature. This heterocyclic unit can influence the final properties of the material, such as its thermal stability, conductivity, and conformational rigidity.

Pyrrole-based compounds, in general, are recognized as important components in the synthesis of functional materials. nih.gov By strategically using this compound as a monomer or a modifying agent, chemists can design materials with tailored characteristics. The presence of the pyrrole (B145914) ring is particularly notable for its contribution to the electronic properties of the resulting polymers. myskinrecipes.com

Synthesis of Metal Complexes for Catalytic Applications

A significant application of this compound is in the preparation of ligands for coordination with metal ions, forming complexes that can be used in catalysis. myskinrecipes.com The amine group is a key reactive site for synthesizing more elaborate ligand structures, often through condensation reactions with carbonyl compounds to form Schiff base ligands. These multidentate ligands, featuring the pyrrole ring, can effectively chelate with a variety of transition metals.

Research has demonstrated the synthesis of metal complexes from ligands derived from this compound precursors. For example, a ligand incorporating the (1-methyl-pyrrol-2-yl)methyl group, specifically 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has been used to create complexes with several transition metals. nih.gov The resulting coordination compounds exhibit distinct stoichiometries and geometries depending on the metal ion involved. nih.gov Such complexes are widely investigated for their catalytic activity in various organic reactions. nih.gov

The table below details examples of metal complexes synthesized from a ligand derived from a this compound building block, as described in scientific literature. nih.gov

Metal IonResulting Complex Formula
Manganese (II)Mn(C15)Cl2MeOH
Iron (II)Fe(C15)Cl2MeOH
Nickel (II)Ni(C15)Cl2MeOH
Copper (II)Cu(C15)2Cl2
Zinc (II)Zn(C15)4Cl2
Table based on a ligand (C15) synthesized from a this compound derivative. nih.gov

Integration into Functional Materials with Desired Properties

The integration of this compound into larger molecular systems allows for the development of functional materials with specific, desirable properties. myskinrecipes.com The electronic characteristics of the pyrrole ring are central to this application. When incorporated into polymers or supramolecular structures, the pyrrole units can facilitate charge transport, making them candidates for use in organic electronics. myskinrecipes.com

Furthermore, the ability of this compound to form stable metal complexes is leveraged to create functional materials. By immobilizing these metal complexes within a polymer matrix or onto a solid support, heterogeneous catalysts can be developed. These materials combine the catalytic activity of the metal center with the processability and stability of the support material. The design of such materials often involves the self-assembly of ligands and metal ions to form organized supramolecular architectures, where the pyrrole-containing unit plays a crucial role in directing the structure and function. researchgate.net

Analytical Method Development for 1 Methyl 1h Pyrrol 2 Yl Methanamine and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (1-Methyl-1H-pyrrol-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the N-methyl group, the methylene (B1212753) bridge, and the amine group. The chemical shifts (δ) are influenced by the electron density around the protons. The protons on the aromatic pyrrole ring would appear in the downfield region. The N-methyl and methylene protons would be located further upfield. The amine protons often appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the pyrrole ring are expected to resonate in the aromatic region of the spectrum. The carbons of the N-methyl and methylene groups will appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
Atom Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity
Pyrrole H-36.0 - 6.2Doublet of doublets
Pyrrole H-46.5 - 6.7Triplet
Pyrrole H-56.8 - 7.0Doublet of doublets
N-CH₃3.5 - 3.7Singlet
CH₂-NH₂3.7 - 3.9Singlet
NH₂1.5 - 2.5Broad Singlet
Pyrrole C-2--
Pyrrole C-5--

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C-N bonds of the N-methylpyrrole ring. hmdb.canih.gov

The primary amine group typically exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. nih.gov An N-H bending vibration is also expected around 1580-1650 cm⁻¹. nih.gov The aromatic C-H stretching of the pyrrole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be just below 3000 cm⁻¹. The C-N stretching vibrations for both the aromatic ring and the aliphatic amine are expected in the 1020-1335 cm⁻¹ region. nih.gov

Table 2: Expected IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Pyrrole RingAromatic C-H Stretch3100 - 3150Medium
Methyl/MethyleneAliphatic C-H Stretch2850 - 2960Medium
Primary AmineN-H Bend1580 - 1650Medium
Pyrrole RingC=C Stretch1450 - 1550Medium-Strong
Aliphatic AmineC-N Stretch1020 - 1250Medium
Pyrrole RingC-N Stretch1250 - 1335Strong

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (molar mass: 110.16 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 110.

Under Electrospray Ionization (ESI-MS), the compound is likely to be observed as the protonated molecule [M+H]⁺ at m/z 111. The fragmentation pattern in mass spectrometry provides valuable structural information. A common fragmentation pathway for this molecule would be the cleavage of the C-C bond between the pyrrole ring and the methylene group (alpha-cleavage), which is characteristic for amines. This would lead to the formation of a stable N-methylpyrrolylmethyl cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z Ion Description
111[M+H]⁺Protonated molecular ion (in ESI-MS)
110[M]⁺Molecular ion (in EI-MS)
94[M-NH₂]⁺Loss of the amino group
81[C₅H₆N]⁺N-methylpyrrole cation after cleavage

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. sigmaaldrich.com For a compound like this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) is typically used as the stationary phase due to the polar nature of the amine group.

The mobile phase, or eluent, is chosen based on the polarity of the compound. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. rsc.org By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized to be in the ideal range of 0.3-0.4 for good separation. orgsyn.org Visualization of the spots on the TLC plate can be achieved under UV light (if the compound is UV active) or by using staining agents such as potassium permanganate (B83412) or vanillin, which react with the compound to produce a colored spot.

Column Chromatography for Purification

For the purification of larger quantities of this compound, column chromatography is the method of choice. rsc.org Similar to TLC, this technique typically utilizes silica gel as the stationary phase packed into a glass column.

The crude product is loaded onto the top of the silica gel column and eluted with a suitable solvent system, often similar to the one determined by TLC analysis. rsc.org A gradient of solvents, starting with a less polar mixture and gradually increasing the polarity, can be used to effectively separate the desired compound from impurities with different polarities. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Advanced Liquid Chromatography Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its related substances. The development of a stability-indicating HPLC method is crucial for assessing the purity of the compound and identifying any potential degradation products or process-related impurities.

A common approach for the analysis of pyrrole-containing compounds involves reverse-phase HPLC (RP-HPLC). pensoft.netpensoft.net This methodology typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.

For this compound, a suitable RP-HPLC method can be developed using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer adjusted to a specific pH. pensoft.netoatext.com The isocratic elution at a constant flow rate allows for reproducible separation. Detection is often carried out using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.netpensoft.net

The development and validation of such a method would typically involve assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure its suitability for its intended purpose. The data generated from these validation studies provide confidence in the reliability of the analytical results.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV/VIS at 225 nm
Column Temperature 30 °C
Injection Volume 20 µL

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. This method provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the molecule, which can be compared against the theoretical values calculated from its molecular formula. This comparison is a critical step in confirming the identity and purity of a synthesized compound like this compound.

The molecular formula for this compound is C₆H₁₀N₂. myskinrecipes.comechemi.com Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula of the compound. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Modern elemental analyzers are capable of providing highly accurate and precise measurements. The process typically involves the combustion of a small, accurately weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₆H₁₀N₂)

ElementTheoretical %Experimental % (Illustrative)
Carbon (C) 65.4265.38
Hydrogen (H) 9.159.12
Nitrogen (N) 25.4325.35

The close correlation between the theoretical and illustrative experimental data in the table above would serve to confirm the elemental composition and, by extension, the molecular formula of the synthesized this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrrole (B145914) nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.comnih.gov For (1-Methyl-1H-pyrrol-2-yl)methanamine and its derivatives, the exploration of novel biological targets is a key area for future research. Drawing inspiration from the broader family of pyrrole-containing compounds, several therapeutic areas present compelling opportunities.

Neurological Disorders: Given that pyrrole derivatives are being investigated for neurological and metabolic disorders, derivatives of this compound could be designed as dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are key targets in Alzheimer's disease. myskinrecipes.comnih.gov

Inflammation and Autoimmune Diseases: The anti-inflammatory properties of many pyrrole-based compounds suggest that derivatives of this compound could be investigated as inhibitors of targets like cyclooxygenase-2 (COX-2) or tumor necrosis factor-alpha (TNF-α). mdpi.com

Oncology: The anticancer potential of pyrrole-containing hybrids is an active area of research. nih.gov Future studies could focus on designing derivatives of this compound that target specific kinases or other proteins implicated in cancer cell proliferation.

Infectious Diseases: The structural motif of pyrrole is found in numerous natural and synthetic compounds with antibacterial activity. nih.gov This opens the door to modifying this compound to create novel antibacterial agents to combat drug-resistant pathogens.

A summary of potential biological targets and therapeutic applications is presented in the table below.

Therapeutic AreaPotential Biological TargetsRationale
Neurological Disorders Acetylcholinesterase (AChE), Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)Pyrrole derivatives have shown promise as dual inhibitors for Alzheimer's disease. nih.gov
Inflammation Cyclooxygenase-2 (COX-2), Tumor necrosis factor-alpha (TNF-α)Many pyrrole-based compounds exhibit potent anti-inflammatory properties. mdpi.com
Oncology Protein Kinases, TubulinPyrrole-containing hybrids are being actively investigated as anticancer agents. nih.gov
Infectious Diseases Bacterial enzymes (e.g., DNA gyrase)The pyrrole scaffold is a common feature in antibacterial compounds. nih.gov

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyrrole derivatives has traditionally relied on methods like the Paal-Knorr and Hantzsch reactions. researchgate.net While effective, these methods can sometimes require harsh reaction conditions and may not be the most environmentally friendly. Future research will undoubtedly focus on developing more efficient and sustainable synthetic methodologies for this compound and its derivatives.

Key areas of development include:

Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste and energy consumption.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.

In-depth Elucidation of Molecular Mechanisms of Action

A critical aspect of future research will be to move beyond identifying biological activity to understanding the precise molecular mechanisms of action of this compound derivatives. This will involve a combination of experimental and computational techniques.

Target Identification and Validation: For lead compounds, identifying the specific protein target(s) will be paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.

Structural Biology: Obtaining crystal structures of lead compounds bound to their targets will provide invaluable insights into the binding mode and the key molecular interactions, guiding further optimization.

Advanced Ligand Design and Optimization Strategies

The journey from a hit compound to a clinical candidate involves extensive ligand design and optimization. For derivatives of this compound, several advanced strategies can be employed.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and assessing the impact on biological activity will be fundamental to identifying key pharmacophoric features. nih.gov

Computer-Aided Drug Design (CADD): Both structure-based and ligand-based CADD approaches will be instrumental. juniperpublishers.com Molecular docking can be used to predict binding poses and affinities, while quantitative structure-activity relationship (QSAR) models can help in predicting the activity of virtual compounds.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

Potential for Translational Research and Preclinical Development (for lead compounds)

Once promising lead compounds derived from this compound are identified, they will need to progress through a rigorous preclinical development pipeline. This translational research phase bridges the gap between the laboratory and potential clinical applications.

Key stages in preclinical development include:

Pharmacokinetics (ADME): Evaluating the absorption, distribution, metabolism, and excretion properties of the lead compounds to ensure they have suitable drug-like properties.

In Vivo Efficacy: Demonstrating the therapeutic effect of the lead compounds in relevant animal models of the target disease.

Toxicology Studies: Assessing the safety profile of the lead compounds to identify any potential adverse effects.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives is no exception.

Predictive Modeling: ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of new, virtual compounds, thereby prioritizing synthesis efforts. researchgate.netdntb.gov.ua

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent derivatives of this compound.

Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for target molecules, accelerating the synthesis of new analogs. nih.govjetir.org

The application of AI and ML across the drug discovery pipeline for this compound is summarized below.

Stage of Drug DiscoveryApplication of AI/ML
Target Identification Analyzing biological data to identify novel drug targets.
Hit Identification Virtual screening of large compound libraries.
Lead Optimization Predicting ADME/Tox properties and guiding chemical modifications.
Synthesis Planning Devising optimal synthetic routes.

Q & A

Q. What are the common synthetic routes for (1-Methyl-1H-pyrrol-2-yl)methanamine?

Methodological Answer: The synthesis of this compound typically involves reductive amination or catalytic reduction strategies. For example:

  • Reductive Amination : Reacting 2-acetylpyrrole with methylamine in the presence of a reducing agent like NaBH₃CN in methanol/acetic acid yields the target compound. Purification involves solvent evaporation and column chromatography .
  • DIBAL Reduction : Reduction of (1-methylpyrrol-2-yl)carboxamide derivatives using diisobutylaluminum hydride (DIBAL) in tetrahydrofuran (THF) produces the amine. The reaction requires strict anhydrous conditions and is monitored by TLC .
  • Condensation Reactions : this compound can act as a nucleophile in Schiff base formations, as seen in its use to synthesize spirooxindole hybrids targeting p53-MDM2 interactions .

Validation : Confirm purity via GC-MS or HPLC (e.g., tR = 1.09 min ), and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR.

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYieldValidation TechniqueReference
Reductive AminationNaBH₃CN, MeOH/AcOH, RT72%HPLC, NMR
DIBAL ReductionDIBAL, THF, -78°C to RT72%TLC, MS
Schiff Base FormationEr(NO₃)₃·6H₂O, acetonitrileN/AX-ray diffraction

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL and visualization using ORTEP-III . For example, Er(III) complexes with this ligand show distorted octahedral geometries .
  • Spectroscopy :
    • NMR : <sup>1</sup>H NMR peaks for pyrrole protons appear at δ 6.1–6.3 ppm; methyl groups resonate at δ 2.3–2.5 ppm .
    • Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 111.1 (C6H10N2+) .
  • Computational Modeling : Density Functional Theory (DFT) can predict bond angles and electron density maps, though not directly cited in evidence.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ P95 respirators .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap/water for 15 minutes .
  • Storage : Store in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the compound’s crystal structure?

Methodological Answer:

  • Refinement with SHELXL : Use SHELX-97 for high-resolution data. Key parameters include R-factors (<5% for high quality) and thermal displacement (Uiso) refinement via riding models .
  • Visualization with ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder or twinning. For example, ORTEP-III GUI allows real-time adjustment of anisotropic displacement parameters .

Case Study : The Er(III) complex in acetonitrile crystallized in the P21/c space group, with hydrogen atoms refined isotropically .

Q. How to analyze thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2. Monitor weight loss at 200–300°C, correlating with pyrrole ring decomposition .
  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks (melting) and exothermic events (decomposition). Compare with analogs like 4-methoxy-6-methylpyrrolo[3,4-c]pyridine derivatives .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with DFT-predicted values. For crystallography, use multiple datasets (e.g., synchrotron vs. lab-source) .
  • Statistical Tools : Apply Hamilton R-factor ratios to assess model plausibility. For example, SHELXL’s "L.S." command refines least-squares parameters iteratively .

Q. What strategies optimize catalytic applications of this compound?

Methodological Answer:

  • Amine-Functionalized Catalysts : Immobilize the amine on cellulose matrices (e.g., for isoxazolone synthesis). Monitor catalytic efficiency via turnover number (TON) and enantiomeric excess (ee) using chiral HPLC .
  • Reaction Screening : Test solvent polarity (e.g., acetonitrile vs. THF) and temperature (25–80°C) to maximize yield .

Q. How to design biochemical assays for studying its interactions?

Methodological Answer:

  • p53-MDM2 Inhibition Assays : Use fluorescence polarization (FP) to measure binding affinity. Competitor compounds (e.g., spirooxindole hybrids) are tested at 0.1–100 µM concentrations .
  • Metabolite Identification : Employ LC-HRMS to detect Phase I metabolites like hydroxyantazoline. Validate with synthetic standards .

Q. What methodologies enhance molecular imprinting for analyte extraction?

Methodological Answer:

  • MIP Synthesis : Use methacrylic acid (MAA) as a functional monomer and ethylene glycol dimethacrylate (EGDMA) as a crosslinker. Characterize pore size via BET analysis .
  • Extraction Efficiency : Optimize pH (6–8) and loading time (1–24 h) using UV-Vis or LC-MS quantification .

Q. How is experimental phasing applied in macromolecular crystallography with this ligand?

Methodological Answer:

  • SHELXE Pipeline : Employ single-wavelength anomalous dispersion (SAD) with heavy-atom derivatives (e.g., Er(III)). Iterative cycles of density modification improve phase accuracy .
  • Resolution Limits : High-resolution data (<1.5 Å) are critical for resolving ligand-protein interactions, as seen in Er(III)-complex structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrrol-2-yl)methanamine
Reactant of Route 2
(1-Methyl-1H-pyrrol-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.